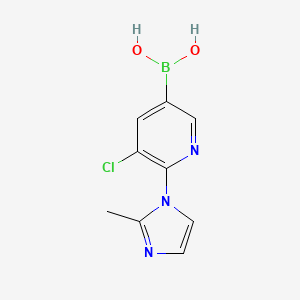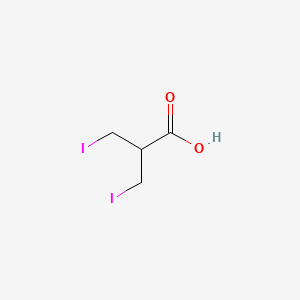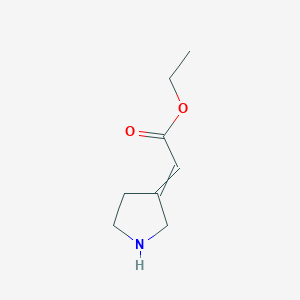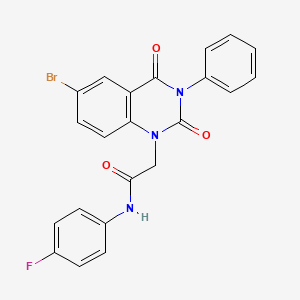![molecular formula C25H24N2O5 B14088562 5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol](/img/structure/B14088562.png)
5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol” is a complex organic compound that features multiple aromatic rings and functional groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol” typically involves multiple steps, including:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.
Etherification: The methoxybenzyl and methoxyphenoxy groups can be introduced through etherification reactions using appropriate alkyl halides and phenols.
Coupling reactions: The final product can be obtained by coupling the intermediate compounds using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions to maximize yield and purity, such as:
Temperature control: Maintaining optimal temperatures for each reaction step.
Catalyst selection: Using efficient catalysts to speed up the reactions.
Purification techniques: Employing methods like recrystallization or chromatography to purify the final product.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions could target the aromatic rings or the pyrazole moiety.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Halogens, alkyl halides, or other electrophiles/nucleophiles.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups onto the aromatic rings.
科学研究应用
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Organic Synthesis: It may serve as an intermediate in the synthesis of more complex molecules.
Biology
Drug Development:
Medicine
Therapeutic Agents: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry
Materials Science: Used in the development of new materials with specific properties, such as polymers or coatings.
作用机制
The mechanism of action would depend on the specific application. For example, in a biological context, the compound might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies.
相似化合物的比较
Similar Compounds
- 4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol
- 3-methoxybenzyl)oxy]-2-phenol
Uniqueness
“5-[(3-methoxybenzyl)oxy]-2-[4-(2-methoxyphenoxy)-3-methyl-1H-pyrazol-5-yl]phenol” is unique due to its specific combination of functional groups and aromatic rings, which may confer distinct chemical and biological properties compared to similar compounds.
属性
分子式 |
C25H24N2O5 |
|---|---|
分子量 |
432.5 g/mol |
IUPAC 名称 |
2-[4-(2-methoxyphenoxy)-5-methyl-1H-pyrazol-3-yl]-5-[(3-methoxyphenyl)methoxy]phenol |
InChI |
InChI=1S/C25H24N2O5/c1-16-25(32-23-10-5-4-9-22(23)30-3)24(27-26-16)20-12-11-19(14-21(20)28)31-15-17-7-6-8-18(13-17)29-2/h4-14,28H,15H2,1-3H3,(H,26,27) |
InChI 键 |
NBQSDOABCRIQOY-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCC3=CC(=CC=C3)OC)O)OC4=CC=CC=C4OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl 2-[1-(4-ethoxyphenyl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-1,3-benzothiazole-6-carboxylate](/img/structure/B14088487.png)

![1-[3-(Benzyloxy)phenyl]-7-chloro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088493.png)
![N-[1-[5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]-4-(tritylamino)oxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B14088494.png)

![[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-aminoacetate;hydrochloride](/img/structure/B14088509.png)

![6-bromo-1,3-diethyl-5H-pyrrolo[3,2-d]pyrimidine-2,4-dione](/img/structure/B14088518.png)
![1-(4-Chlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14088521.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B14088524.png)


![N-benzyl-N-phenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14088558.png)

